4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities : Research into the microwave-assisted synthesis of hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, has shown these compounds to possess antimicrobial, antilipase, and antiurease activities. This highlights the potential for structurally similar compounds to be explored for similar biological activities (Basoğlu et al., 2013).
Thiazole-Aminopiperidine Hybrid Analogues : Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This demonstrates the relevance of thiazole and piperazine derivatives in developing antimycobacterial agents (Jeankumar et al., 2013).
Chiral Stationary Phases and Structure-Retention Relationship : Research on the chromatographic resolution of racemic 1,4-disubstituted piperazines on carbohydrate chiral stationary phases underlines the significance of structural variations in affecting chromatographic behavior, hinting at the importance of stereochemistry in the biological activity of such compounds (Chilmonczyk et al., 2005).
Development of D2/D3 Agonists : Studies into the structure-activity relationships of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have led to the development of highly potent agonists at D2 and D3 receptors, suggesting the potential for the treatment of Parkinson's disease (Das et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been shown to interact with their targets through various molecular interactions . These interactions can stabilize the molecular complexes, which can be quantitatively described using Quantum Theory of Atoms In Molecules (QTAIM) calculations .
Biochemical Pathways
Similar compounds have been shown to inhibit bacterial dna gyrase b (gyrb), which plays a crucial role in dna replication .
Result of Action
Similar compounds have shown anti-cancer activity against various cancer cell lines . For instance, one compound induced G2/M cell cycle arrest and resulted in apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .
Properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOCAEAOFHTSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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